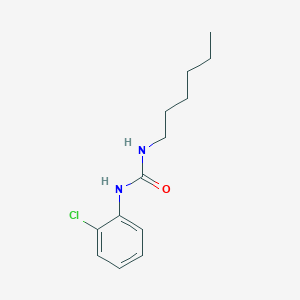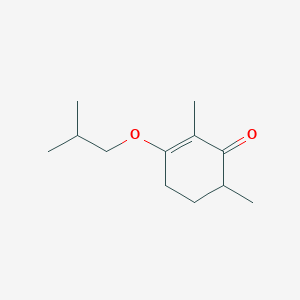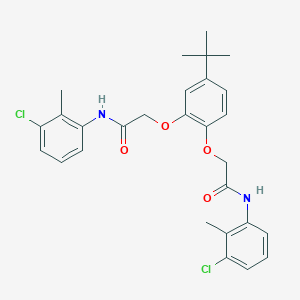
(Oxybis(2,1-phenylene))bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Oxybis(2,1-phenylene))bis(trimethylsilane) is a chemical compound with the molecular formula C18H26OSi2. It is also known by other names such as 1,2-Bis(trimethylsiloxy)benzene and 1,2-Benzenediol bis(trimethylsilyl) ether . This compound is characterized by the presence of two trimethylsiloxy groups attached to a benzene ring through oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Oxybis(2,1-phenylene))bis(trimethylsilane) typically involves the reaction of 1,2-dihydroxybenzene (catechol) with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction proceeds as follows:
C6H4(OH)2+2ClSi(CH3)3→C6H4(OSi(CH3)3)2+2HCl
The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for (Oxybis(2,1-phenylene))bis(trimethylsilane) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Oxybis(2,1-phenylene))bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Major Products
Oxidation: The major products are silanols.
Substitution: The products depend on the substituent introduced, such as halogenated or alkoxylated derivatives.
Applications De Recherche Scientifique
(Oxybis(2,1-phenylene))bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a protecting group for diols in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals where protection of hydroxyl groups is required.
Industry: The compound is used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of (Oxybis(2,1-phenylene))bis(trimethylsilane) primarily involves its ability to protect hydroxyl groups during chemical reactions. The trimethylsilyl groups prevent unwanted side reactions by temporarily masking the hydroxyl groups. This protection is crucial in multi-step synthesis processes where selective reactivity is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(trimethylsiloxy)benzene
- 1,2-Benzenediol bis(trimethylsilyl) ether
Uniqueness
(Oxybis(2,1-phenylene))bis(trimethylsilane) is unique due to its specific structure, which provides effective protection for diols in synthetic chemistry. Its stability and ease of removal make it a preferred choice over other silyl ethers .
Propriétés
Numéro CAS |
18055-73-7 |
|---|---|
Formule moléculaire |
C18H26OSi2 |
Poids moléculaire |
314.6 g/mol |
Nom IUPAC |
trimethyl-[2-(2-trimethylsilylphenoxy)phenyl]silane |
InChI |
InChI=1S/C18H26OSi2/c1-20(2,3)17-13-9-7-11-15(17)19-16-12-8-10-14-18(16)21(4,5)6/h7-14H,1-6H3 |
Clé InChI |
JPFXLVNHJPVYDO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=CC=C1OC2=CC=CC=C2[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


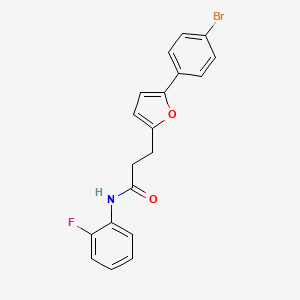
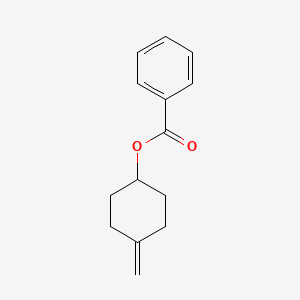


![2-[(1-Naphthylamino)methylene]malononitrile](/img/structure/B11944483.png)



![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis-](/img/structure/B11944510.png)
![methyl N-[(benzyloxy)carbonyl]alanylmethioninate](/img/structure/B11944518.png)

